molecular formula C21H17BrN4O2S B3206860 N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040675-45-3

N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3206860
CAS No.: 1040675-45-3
M. Wt: 469.4 g/mol
InChI Key: KSWWECJCPKMZOZ-UHFFFAOYSA-N
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Description

The target compound, N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, features a pyrazolo[1,5-a]pyrazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-bromophenyl group. This structure combines a heterocyclic core with halogenated and alkoxy substituents, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2S/c1-28-19-8-3-2-7-16(19)17-12-18-21(23-9-10-26(18)25-17)29-13-20(27)24-15-6-4-5-14(22)11-15/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWWECJCPKMZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS: 946318-51-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C20H16BrN5O3S
  • Molecular Weight : 486.342 g/mol
  • Appearance : Neat solid

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine moiety, which is known for its diverse biological activities, particularly in cancer research and anti-inflammatory applications.

Antitumor Activity

Pyrazole derivatives, including compounds similar to this compound, have demonstrated significant antitumor properties. Research indicates that these compounds can inhibit key oncogenic pathways:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have shown efficacy against BRAF(V600E), a mutation commonly found in melanoma.
  • EGFR and Telomerase Activity : These compounds also exhibit inhibitory effects on the epidermal growth factor receptor (EGFR) and telomerase, both of which are crucial for tumor cell proliferation and survival .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Pyrazole derivatives have been linked to the modulation of inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration. This activity could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

In addition to antitumor and anti-inflammatory effects, this compound has shown promise as an antimicrobial agent. Studies indicate that pyrazole derivatives can exhibit antibacterial and antifungal activities against various pathogens .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.
  • Modulation of Gene Expression : It could alter the expression of genes associated with inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Regulation : There is evidence suggesting that pyrazole derivatives can modulate ROS levels, contributing to their cytotoxic effects on cancer cells.

Case Studies

Recent studies highlight the effectiveness of similar compounds in clinical settings:

  • A study on pyrazole derivatives indicated their potential as therapeutic agents in treating various cancers, with specific focus on their ability to overcome drug resistance mechanisms .
  • Another investigation demonstrated the anti-inflammatory effects of pyrazole compounds in animal models of arthritis, showing reduced swelling and pain upon administration .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives, including N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide. Research indicates that compounds in this class can inhibit key kinases involved in cell proliferation and survival pathways.

  • Mechanism of Action : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays have shown that related pyrazolo derivatives exhibit IC50 values in the low micromolar range against CDK2 and TRKA kinases, suggesting similar activity for this compound .

Antimicrobial Properties

There is emerging evidence suggesting that pyrazolo compounds possess antimicrobial activities. The sulfanyl group in this compound may enhance its interaction with bacterial cell membranes or specific microbial enzymes.

Neuroprotective Effects

Some studies have indicated that pyrazolo compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This could be particularly relevant for treating neurodegenerative diseases.

Case Study 1: Dual CDK/TRKA Inhibition

A study focused on the design and synthesis of various pyrazolo derivatives demonstrated that compounds with structural similarities to this compound exhibited potent dual inhibition against CDK2 and TRKA. For instance, derivatives showed IC50 values ranging from 0.09 µM to 0.45 µM against these targets . This highlights the potential of this compound as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of various pyrazolo compounds against clinical isolates of bacteria. The results indicated significant activity against Gram-positive bacteria, suggesting that this compound could be a candidate for further exploration in antimicrobial drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
  • Target Compound : Pyrazolo[1,5-a]pyrazine core (two adjacent nitrogen atoms in the six-membered ring).
  • Analog: N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide () replaces pyrazine with pyrazolo[1,5-a]pyrimidine (one nitrogen in the six-membered ring). Pyrazine cores may offer better π-π stacking due to extended conjugation .
Triazolopyrimidine Derivatives
  • Analog : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives () feature a triazole-fused pyrimidine core.
    • Impact : These derivatives exhibit herbicidal and antiviral activities, suggesting that heterocyclic cores with multiple nitrogen atoms enhance bioactivity. However, the pyrazolo[1,5-a]pyrazine core in the target compound may provide distinct steric and electronic profiles .

Substituent Effects

Acetamide Nitrogen Substitution
Compound Substituent on Acetamide Nitrogen Molecular Weight Key Properties
Target 3-Bromophenyl 470.35 g/mol High lipophilicity (LogP ~3.8) due to bromine
Analog 1 2-Methylphenyl () 404.48 g/mol Reduced steric hindrance; lower LogP (~3.2)
Analog 2 3-Chloro-2-methylphenyl () 457.94 g/mol Chlorine increases polarity; methyl enhances metabolic stability
  • Bromine vs. Chlorine : Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets, while chlorine offers a balance between lipophilicity and polarity .
Pyrazolo Ring Substitution
Compound Substituent at Pyrazolo Position 2 Impact
Target 2-Methoxyphenyl Methoxy enhances electron density; potential H-bonding via oxygen
Analog 1 2-Butoxyphenyl () Longer alkoxy chain increases flexibility and lipophilicity
Analog 2 Phenyl () Simple phenyl group reduces steric bulk but lacks H-bond donors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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